molecular formula C19H24N2O2 B11371022 N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-methylbenzamide

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-methylbenzamide

Cat. No.: B11371022
M. Wt: 312.4 g/mol
InChI Key: CKTRRXLQHGGWDL-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-methylbenzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethylamino group, a methoxyphenyl group, and a methylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-methylbenzamide typically involves multiple steps. One common method includes the reaction of 2-(dimethylamino)ethyl chloride with 2-methoxybenzaldehyde to form an intermediate, which is then reacted with 4-methylbenzoic acid to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity to certain enzymes or proteins, leading to specific biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-methylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-methylbenzamide

InChI

InChI=1S/C19H24N2O2/c1-14-9-11-15(12-10-14)19(22)20-13-17(21(2)3)16-7-5-6-8-18(16)23-4/h5-12,17H,13H2,1-4H3,(H,20,22)

InChI Key

CKTRRXLQHGGWDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC=C2OC)N(C)C

Origin of Product

United States

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